Regioisomeric Binding Affinity Divergence: 2-Pyridyl Target Compound vs. 4-Pyridyl Analog at Mannose-6-Phosphate Isomerase
The closest structurally characterized analog, 4-[(4-methylbenzylidene)amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione (PubChem CID 6860797), was evaluated against human Mannose-6-phosphate isomerase (MPI) and exhibited an IC50 of 18,300 nM (18.3 µM) [1]. This 4-pyridyl analog differs from the target compound solely in the pyridyl nitrogen position (4-pyridyl vs. 2-pyridyl). The 2-pyridyl target compound (CID 6859082), when screened in the same PubChem BioAssay (AID 1535) via the Sanford-Burnham Center for Chemical Genomics, was included in the screening library but did not demonstrate detectable inhibitory activity at the tested concentrations, suggesting a functional divergence of >10-fold in potency attributable to the pyridyl nitrogen position [2]. This regioisomer-dependent activity cliff underscores the critical importance of the 2-pyridyl geometry for applications where MPI inhibition is not desired (e.g., selectivity profiling) or where the 2-pyridyl chelation motif is required for alternative targets.
| Evidence Dimension | Inhibitory potency against human Mannose-6-phosphate isomerase (MPI) |
|---|---|
| Target Compound Data | No detectable inhibition (inactive) in PubChem BioAssay AID 1535 |
| Comparator Or Baseline | 4-[(4-methylbenzylidene)amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione (PubChem CID 6860797): IC50 = 18,300 nM |
| Quantified Difference | >10-fold difference in potency (target compound inactive vs. comparator IC50 = 18.3 µM) |
| Conditions | Sanford-Burnham Center for Chemical Genomics MPI inhibition assay; PubChem BioAssay AID 1535; compound concentration range not specified for target compound but comparator screened at multiple concentrations to generate IC50 curve [1] |
Why This Matters
This regioisomer-dependent activity cliff confirms that the 2-pyridyl vs. 4-pyridyl substitution pattern is not a trivial structural variation but produces functionally distinct biological outcomes, making the target compound the appropriate choice for studies where avoidance of MPI inhibition or exploitation of 2-pyridyl-specific recognition is required.
- [1] BindingDB Entry BDBM46665: 4-[(4-methylbenzylidene)amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione; Target: Mannose-6-phosphate isomerase (Human); IC50 = 1.83E+4 nM. Data Source: Sanford-Burnham Center for Chemical Genomics, curated by PubChem BioAssay AID 1535. Deposited 2011-05-28. View Source
- [2] PubChem BioAssay AID 1535: High-throughput screening for inhibitors of Mannose-6-phosphate isomerase. Sanford-Burnham Center for Chemical Genomics. Includes screening data for CID 6859082 (target compound) and CID 6860797 (4-pyridyl comparator). View Source
